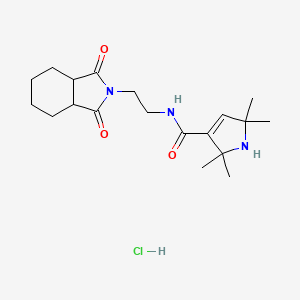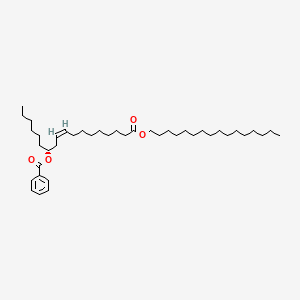
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- is a complex organic compound with the molecular formula C41H70O4 and a molecular weight of 626.99 g/mol. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with a benzoyloxy group and a hexadecyl ester moiety. It is often used in specialized chemical applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- typically involves esterification and benzoylation reactions. One common synthetic route includes the esterification of 9-octadecenoic acid with hexadecanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the benzoylation of the resulting ester using benzoyl chloride in the presence of a base like pyridine. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy group, using reagents like sodium methoxide or sodium ethoxide.
Applications De Recherche Scientifique
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- include:
Ricinoleic acid derivatives: These compounds share similar structural features but differ in their functional groups and chain lengths.
Oleic acid esters: These esters have similar hydrocarbon chains but lack the benzoyloxy group, resulting in different chemical properties and applications.
Linoleic acid esters: These compounds have multiple double bonds in their hydrocarbon chains, leading to distinct reactivity and biological effects.
The uniqueness of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
199277-63-9 |
|---|---|
Formule moléculaire |
C41H70O4 |
Poids moléculaire |
627.0 g/mol |
Nom IUPAC |
[(Z,7R)-18-hexadecoxy-18-oxooctadec-9-en-7-yl] benzoate |
InChI |
InChI=1S/C41H70O4/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-31-37-44-40(42)36-30-23-20-17-16-19-22-29-35-39(34-28-8-6-4-2)45-41(43)38-32-26-25-27-33-38/h22,25-27,29,32-33,39H,3-21,23-24,28,30-31,34-37H2,1-2H3/b29-22-/t39-/m1/s1 |
Clé InChI |
YLAIPWUZYVLXLF-SPNGBWAXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





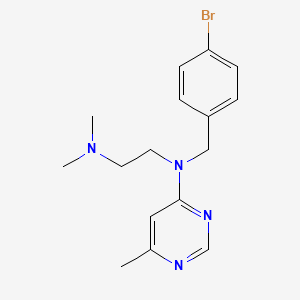
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
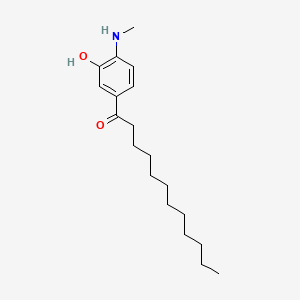

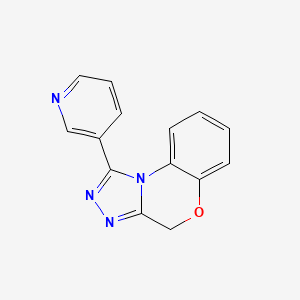

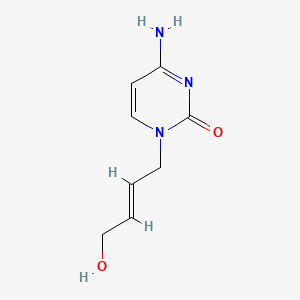

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
